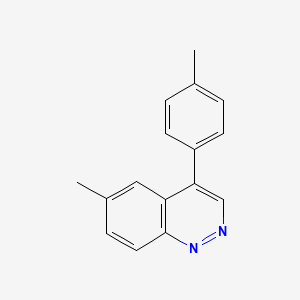

6-Methyl-4-(4-methylphenyl)cinnoline

Description

Historical Context of Cinnoline (B1195905) Chemistry and its Evolution

The history of cinnoline chemistry dates back to 1883 with the first synthesis of a cinnoline derivative by Victor von Richter. researchgate.netdrugfuture.com This initial synthesis, now known as the Richter cinnoline synthesis, involved the cyclization of an ortho-aminoarylpropiolic acid via diazotization. wikipedia.orgdrugfuture.com This reaction laid the groundwork for the exploration of this new class of N-heterocycles.

Over the decades, the synthetic methodologies for creating the cinnoline scaffold have evolved significantly. Following the Richter synthesis, other named reactions such as the Widman–Stoermer synthesis and the Borsche–Koelsch cinnoline synthesis were developed, offering alternative routes to these bicyclic systems. wikipedia.orgacs.org More contemporary methods leverage advances in catalysis, including transition-metal-catalyzed reactions. For instance, copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones and rhodium-catalyzed redox-neutral annulation of azo and diazo compounds have emerged as powerful tools for constructing the cinnoline ring system. rsc.orgnih.gov These modern techniques often provide higher yields, greater functional group tolerance, and more efficient pathways to complex cinnoline derivatives. nih.govacs.org

Significance of Cinnoline Derivatives as a Class of N-Heterocycles in Chemical Research

Cinnoline derivatives are a significant class of N-heterocycles due to their diverse and potent pharmacological activities. nih.gov The cinnoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the investigation of cinnoline derivatives for a wide range of therapeutic applications.

Research has demonstrated that compounds containing the cinnoline moiety exhibit antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral properties. rsc.orgnih.govthepharmajournal.com The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the cinnoline core. nih.gov For example, the introduction of halogen atoms or other functional groups can significantly modulate the pharmacological profile of the molecule. thepharmajournal.comresearchgate.net This has spurred considerable research into the synthesis and biological evaluation of novel substituted cinnolines, with some compounds entering clinical trials. nih.gov

Overview of 6-Methyl-4-(4-methylphenyl)cinnoline as a Representative Substituted Cinnoline Derivative

This compound, with the CAS number 90141-93-8, is a specific example of a substituted cinnoline. chemsrc.com Its structure features a methyl group at the 6-position of the benzene (B151609) ring and a p-tolyl group at the 4-position of the pyridazine (B1198779) ring. While detailed, peer-reviewed scientific literature focusing exclusively on the synthesis, characterization, and application of this compound is limited, its chemical identity is established.

Based on its structure, it can be classified as a 4-aryl-6-methylcinnoline. The synthesis of such compounds can often be achieved through various cyclization reactions common in cinnoline chemistry. rsc.orgacs.org The presence of the aryl group at the 4-position and the methyl group at the 6-position would be expected to influence its physicochemical properties, such as solubility, and its potential biological activity. The study of related 4-aryl and 6-methyl substituted quinolines and other N-heterocycles has shown that these substitutions can be crucial for their pharmacological effects. researchgate.netnih.gov

The table below summarizes the key identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 90141-93-8 |

| Molecular Formula | C16H14N2 |

Further research would be necessary to fully elucidate the specific chemical, physical, and biological properties of this compound.

Structure

3D Structure

Properties

CAS No. |

90141-93-8 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

6-methyl-4-(4-methylphenyl)cinnoline |

InChI |

InChI=1S/C16H14N2/c1-11-3-6-13(7-4-11)15-10-17-18-16-8-5-12(2)9-14(15)16/h3-10H,1-2H3 |

InChI Key |

PVCAICTVAQVZBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=NC3=C2C=C(C=C3)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 6 Methyl 4 4 Methylphenyl Cinnoline and Its Analogs

Electrophilic Aromatic Substitution Patterns on the Cinnoline (B1195905) Core

The cinnoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two nitrogen atoms in the pyridazine (B1198779) ring. However, the carbocyclic ring can still undergo substitution, with the position of attack being directed by the existing substituents. For 6-Methyl-4-(4-methylphenyl)cinnoline, the methyl group at C6 is an activating, ortho-, para-directing group, while the 4-methylphenyl group at C4 will also influence the electron distribution in the molecule.

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature. However, based on the known directing effects of substituents on the cinnoline ring, predictions can be made. The methyl group at C6 would be expected to direct incoming electrophiles to the C5 and C7 positions. The bulky 4-methylphenyl group at C4 may exert some steric hindrance, potentially favoring substitution at the less hindered C5 position.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions on the cinnoline core generally require forcing conditions due to the ring's deactivation.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 6-Methyl-5-nitro-4-(4-methylphenyl)cinnoline |

| Bromination | Br₂/FeBr₃ | 5-Bromo-6-methyl-4-(4-methylphenyl)cinnoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Note: The products listed are predicted based on general principles of electrophilic aromatic substitution on substituted aromatic systems. Experimental verification is required.

Reduction Reactions and Subsequent Rearrangements to Indole (B1671886) Derivatives

A significant reaction of 4-substituted cinnolines is their reduction and subsequent rearrangement to form indole derivatives. This transformation provides a valuable synthetic route to the indole nucleus from the cinnoline scaffold. A key study by Atkinson and Simpson in 1947 detailed the conversion of 4-arylcinnolines into indoles. nih.gov

The process typically involves the reduction of the N1-N2 bond of the cinnoline ring, followed by an acid-catalyzed rearrangement. While specific experimental details for this compound are not provided in the available literature, the general mechanism can be applied.

The reduction can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation. The initial reduction product is a 1,2-dihydrocinnoline. This intermediate, upon treatment with a mineral acid, undergoes a rearrangement involving the cleavage of the N-N bond and subsequent cyclization to form the indole ring.

The proposed mechanism for this rearrangement is as follows:

Protonation of the 1,2-dihydrocinnoline.

Ring-opening to form an amino-substituted phenylacetaldehyde (B1677652) or a related intermediate.

Intramolecular cyclization of the amino group onto the carbonyl or an equivalent electrophilic center.

Dehydration to yield the final indole product.

For this compound, this reaction would be expected to yield a substituted indole. The 4-methylphenyl group at the C4 position of the cinnoline would become a substituent on the resulting indole.

Table 2: Predicted Indole Product from Reduction and Rearrangement of this compound

| Starting Material | Reagents | Predicted Product |

| This compound | 1. Zn/CH₃COOH 2. HCl | 5-Methyl-2-(4-methylbenzyl)indole |

Note: The product is predicted based on the general rearrangement of 4-arylcinnolines. The exact substitution pattern on the resulting indole would need to be confirmed experimentally.

Oxidation Reactions Leading to N-Oxides and Other Products

The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. The position of N-oxidation is influenced by the electronic effects of the substituents on the ring. In the case of 4-arylcinnolines, oxidation typically occurs at the N1 position. nih.gov The formation of N-oxides is a common reaction for nitrogen-containing heterocyclic compounds when treated with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

The N-oxide functionality can further influence the reactivity of the cinnoline ring, often activating it towards nucleophilic substitution at the positions alpha and gamma to the N-oxide group.

For this compound, oxidation with a peroxy acid is expected to yield the corresponding 1-oxide.

Table 3: Predicted N-Oxide from the Oxidation of this compound

| Starting Material | Reagent | Predicted Product |

| This compound | m-CPBA | This compound 1-oxide |

Further oxidation could potentially lead to the 1,2-dioxide, although this would likely require more vigorous conditions. The N-oxides themselves can be valuable intermediates for further functionalization of the cinnoline core.

Reactivity at Specific Substituent Positions

The methyl group at the C6 position of the cinnoline ring is a potential site for chemical modification. Benzylic-type hydrogens on methyl groups attached to aromatic rings can undergo radical halogenation or oxidation under specific conditions.

For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the formation of 6-(bromomethyl)-4-(4-methylphenyl)cinnoline. This brominated derivative would then be a versatile intermediate for introducing other functional groups at the C6-position via nucleophilic substitution reactions.

Oxidation of the C6-methyl group to a carboxylic acid would likely require strong oxidizing agents and harsh conditions, which might also affect other parts of the molecule, including the other methyl group and the aromatic rings.

The nitrogen atoms of the cinnoline ring are basic and can react with electrophiles. As mentioned in section 3.3, oxidation leads to N-oxides. The nitrogen atoms can also undergo quaternization when treated with alkylating agents.

Alkylation with reagents such as methyl iodide would be expected to occur at one of the nitrogen atoms, forming a cinnolinium salt. The site of alkylation (N1 vs. N2) would depend on steric and electronic factors. Given the presence of the bulky 4-methylphenyl group at C4, alkylation might be favored at the N2 position to minimize steric hindrance.

Direct C-alkylation or C-acylation of the cinnoline ring via Friedel-Crafts type reactions is generally difficult due to the deactivating nature of the diazine ring and potential complexation of the Lewis acid catalyst with the nitrogen atoms.

Nitration, as a form of electrophilic substitution on a carbon atom, has been discussed in section 3.1. The introduction of other groups onto the carbon atoms of the carbocyclic ring would likely proceed through electrophilic aromatic substitution, with the regioselectivity governed by the existing substituents.

Detailed Mechanistic Studies of Cinnoline Formation and Chemical Transformations

The synthesis of the cinnoline ring system, a core structure in many pharmacologically important molecules, has been the subject of extensive mechanistic investigation. Understanding the pathways of formation and subsequent transformations is crucial for the development of efficient synthetic methodologies and the design of novel derivatives. These studies often involve a combination of experimental techniques and computational analysis to elucidate the intricate steps of the reactions. Classical approaches to cinnoline synthesis have often relied on metal-catalyzed C-H activation and annulation strategies using precursors like N-phenylhydrazones or N-phenylazo compounds. nih.gov However, recent research has also focused on developing more sustainable, transition-metal-free pathways.

Involvement of Intramolecular Redox Reactions

A significant advancement in cinnoline synthesis involves the use of transition-metal-free intramolecular redox cyclization reactions. rsc.org This approach provides an efficient route to cinnoline derivatives from readily available starting materials like 2-nitrobenzyl alcohol and benzylamine (B48309). nih.gov

Mechanistic studies have revealed a multi-step sequence for this transformation: rsc.orgrsc.org

Intramolecular Redox Reaction: The process is initiated by the deprotonation of 2-nitrobenzyl alcohol in the presence of a base, such as CsOH·H₂O. This leads to an in-situ intramolecular redox reaction, generating a key intermediate, 2-nitrosobenzaldehyde. nih.gov

Condensation: The newly formed 2-nitrosobenzaldehyde then undergoes a condensation reaction with benzylamine, eliminating a molecule of water to produce an (E)-2-(benzyldiazenyl)benzaldehyde intermediate. nih.gov

Isomerization: The ortho-azo intermediate isomerizes to form the more stable (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025), a hydrazone. nih.govrsc.org

Cyclization and Aromatization: Finally, the hydrazone undergoes an intramolecular cyclization, followed by an aromatization step, to yield the final cinnoline product. rsc.org

Experimental evidence supports this proposed mechanism. The intermediate 2-nitrosobenzaldehyde has been successfully isolated and shown to react with benzylamine to yield the target cinnoline. rsc.org Furthermore, the (E)-2-(2-benzylidenehydrazineyl) benzaldehyde intermediate has also been isolated and demonstrated to convert to the final product in excellent yield under standard reaction conditions, confirming its role in the reaction pathway. rsc.org

Tautomerism Studies of Cinnoline Derivatives

Prototropic tautomerism is a fundamental concept in heterocyclic chemistry, and cinnoline derivatives exhibit this phenomenon, which can significantly influence their chemical reactivity and biological activity. Studies have focused on determining the predominant tautomeric forms of various substituted cinnolines, particularly those with hydroxyl, thiol, and amino groups at the C-4 position. holzer-group.at

Similarly, cinnoline-4-thiol (B1622013) is found to exist predominantly in the thione form, cinnoline-4(1H)-thione , in DMSO-d₆ solution. In contrast, cinnolin-4-amine (B87092) exists in the aromatic amino form, not the imino tautomer. holzer-group.at

These experimental findings are corroborated by comparing the NMR data of the potentially tautomeric compounds with their "fixed" derivatives (e.g., 4-methoxycinnoline (B1346487) as the fixed O-alkyl form and 1-methylcinnolin-4(1H)-one as the fixed N-alkyl form). The chemical shifts of cinnolin-4(1H)-one show a high degree of consistency with those of the N-methylated analog, confirming the predominance of the NH-form. holzer-group.at

Computational studies using Density Functional Theory (DFT) have also been applied to investigate the annular tautomerism of more complex systems like 1H-benzo[de]cinnolines. These theoretical calculations help to determine the relative stabilities of different tautomers in both the gas phase and in solution, providing insights that align with experimental observations. researchgate.net

| Position | Cinnolin-4(1H)-one | 4-Methoxycinnoline | 1-Methylcinnolin-4(1H)-one |

|---|---|---|---|

| H-3 | 8.00 | 8.96 | 8.06 |

| H-5 | 7.97 | 8.27 | 8.03 |

| H-6 | 7.50 | 7.86 | 7.56 |

| H-7 | 7.81 | 8.03 | 7.87 |

| H-8 | 7.68 | 8.33 | 7.72 |

| C-3 | 134.1 | 142.9 | 134.9 |

| C-4 | 170.3 | 163.6 | 170.0 |

| C-4a | 120.3 | 117.8 | 120.4 |

| C-5 | 126.1 | 125.1 | 126.3 |

| C-6 | 125.2 | 128.6 | 125.3 |

| C-7 | 134.5 | 133.0 | 134.8 |

| C-8 | 116.5 | 129.9 | 116.3 |

| C-8a | 139.1 | 148.2 | 139.6 |

Spectroscopic Data for this compound Not Found in Publicly Available Resources

Comprehensive searches for the specific spectroscopic and spectrometric data required for a detailed analysis of the chemical compound this compound have not yielded specific experimental results for this molecule. While general methodologies for the characterization of cinnoline derivatives are documented, the explicit ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data for this compound are not available in the public domain through the conducted searches.

Scientific literature contains information on related but structurally distinct compounds. For instance, studies on various substituted cinnolines, benzo[c]cinnolines, and fluoro-methyl-cinnolines provide insights into the general spectral characteristics of this class of heterocyclic compounds. However, these data points are not directly applicable to this compound, and their use would not adhere to the required specificity of the analysis.

Without access to experimental data from peer-reviewed scientific literature or established chemical databases specifically for this compound, it is not possible to generate the scientifically accurate and detailed article as requested in the provided outline. The creation of such an article requires precise data points including chemical shifts for NMR, absorption frequencies for IR, mass-to-charge ratios for mass spectrometry, and absorption maxima for UV-Vis spectroscopy, none of which were located for the target compound.

Therefore, the subsequent sections of the requested article on the structural elucidation and advanced spectroscopic characterization of this compound cannot be completed at this time.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Methyl 4 4 Methylphenyl Cinnoline

X-Ray Crystallography for Precise Solid-State Structure Determination of 6-Methyl-4-(4-methylphenyl)cinnoline

Following a comprehensive search of crystallographic databases and the scientific literature, no specific single-crystal X-ray diffraction data for the compound this compound has been publicly reported. The determination of a crystal structure through X-ray crystallography is an empirical process that requires the successful growth of a suitable single crystal, which is subsequently analyzed using a diffractometer. Without such an experimental investigation, detailed information regarding the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of this compound remains undetermined.

While crystallographic data for analogous heterocyclic systems, such as quinoline (B57606) and quinazoline (B50416) derivatives, are available, these cannot be directly extrapolated to accurately describe the precise solid-state structure of the target cinnoline (B1195905) derivative. The unique arrangement of nitrogen atoms in the cinnoline ring system, combined with the specific substituent pattern of methyl and 4-methylphenyl groups, will inherently influence the crystal packing and molecular geometry in a manner that can only be definitively established through direct crystallographic analysis.

Therefore, the following data tables, which would typically present the detailed findings from an X-ray crystallographic study, remain unpopulated. The generation of scientifically accurate data for these tables is contingent upon future experimental work that successfully elucidates the crystal structure of this compound.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | Data not available |

| Formula weight | Data not available |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å α = 90°b = ? Å β = ?°c = ? Å γ = 90° |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available |

| Absorption correction | Data not available |

| Refinement method | Data not available |

| Data / restraints / params | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole | Data not available |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound

| Atom | x | y | z | U(eq) |

| - | - | - | - | - |

| - | - | - | - | - |

| - | - | - | - | - |

Table 3: Selected Bond Lengths [Å] for this compound

| Atom 1 | Atom 2 | Length |

| - | - | - |

| - | - | - |

| - | - | - |

Table 4: Selected Bond Angles [°] for this compound

| Atom 1 | Atom 2 | Atom 3 | Angle |

| - | - | - | - |

| - | - | - | - |

| - | - | - | - |

Theoretical and Computational Chemistry Studies on 6 Methyl 4 4 Methylphenyl Cinnoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a versatile and widely used quantum mechanical modeling method for investigating the electronic structures of molecules. Calculations using DFT, particularly with hybrid functionals like B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the accurate prediction of various molecular properties.

The first step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For molecules with flexible bonds, such as the bond connecting the phenyl and cinnoline (B1195905) rings in 6-Methyl-4-(4-methylphenyl)cinnoline, conformational analysis is crucial. This involves rotating the single bonds to identify different conformers and determining their relative energies to find the global minimum.

Theoretical calculations for related heterocyclic systems, like cinnoline-4-carboxylic acid and various methylquinolines, have successfully determined optimized geometrical parameters, including bond lengths and bond angles. These computed values are often in close agreement with experimental data obtained from techniques like X-ray crystallography, validating the chosen theoretical model. For instance, in a study on a pyrazoline derivative, DFT calculations at the B3LYP/6-311G** level were shown to reproduce structural parameters well.

| Parameter | Description | Typical Computational Method | Significance |

|---|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides insight into bond order and strength. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT (e.g., B3LYP/6-311+G(d,p)) | Determines the overall shape and steric environment of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, crucial for conformational analysis. | DFT (e.g., B3LYP/6-311+G(d,p)) | Defines the spatial orientation of different parts of the molecule. |

Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. This correlation is essential for the accurate assignment of spectral bands to specific molecular motions, such as stretching, bending, and wagging of functional groups.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the agreement, a scaling factor is typically applied to the computed frequencies. Studies on related compounds like 6-methylquinoline have shown that with appropriate scaling, a good agreement between observed and calculated frequencies can be achieved. The potential energy distribution (PED) analysis is also used to provide a quantitative description of the contribution of each internal coordinate to a specific vibrational mode.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Aromatic) | 3100-3000 | Stretching of the carbon-hydrogen bonds on the aromatic rings. |

| C-H Stretching (Methyl) | 3050-2900 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. |

| C=C Stretching (Aromatic) | 1625-1430 | Stretching of the carbon-carbon double bonds within the aromatic rings. |

| C-N Stretching | ~1425 | Stretching of the carbon-nitrogen bonds within the cinnoline ring. |

| CH₃ Bending | 1485-1380 | Symmetric and asymmetric bending (scissoring, rocking) of the methyl groups. |

Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO))

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and optical properties.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and easily excitable. DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution. For cinnoline derivatives, analysis has shown that charge transfer occurs within the molecule, which can be illustrated by the HOMO and LUMO energy evaluations.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity, kinetic stability, and optical excitability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. A hard molecule has a large energy gap. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a soft molecule has a small energy gap. |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. It transforms the complex, delocalized molecular orbitals into localized, one- or two-center "natural bond orbitals" that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals.

The key aspect of NBO analysis is the examination of interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A large E(2) value indicates a strong electronic delocalization, which contributes significantly to the stabilization of the molecule. For aromatic systems like this compound, NBO analysis can reveal the extent of π-electron delocalization across the fused rings and between the phenyl substituents and the cinnoline core, providing a quantitative measure of aromaticity and resonance effects.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are increasingly used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structure elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide chemical shift predictions that are reasonably close to experimental values. The accuracy of these predictions can be high, with root mean square errors (RMSEs) often falling within 0.2–0.4 ppm for ¹H shifts. The choice of functional, basis set, and the inclusion of solvent effects (e.g., via the Polarizable Continuum Model, PCM) are crucial for achieving high accuracy.

UV-Vis Absorption Maxima: The electronic absorption spectra (UV-Vis) of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For aromatic compounds, these transitions typically involve π → π* excitations. Theoretical calculations on related quinoline (B57606) derivatives have been used to investigate their photophysical properties and the effect of different substituents on the absorption spectra.

| Spectroscopy Type | Computational Method | Predicted Parameter | Application |

|---|---|---|---|

| NMR | DFT/GIAO | Chemical Shifts (δ) in ppm | Structure verification and assignment of resonances. |

| UV-Vis | TD-DFT | Absorption Maxima (λ_max) in nm | Identification of electronic transitions and prediction of color. |

Reaction Mechanism Modeling and Transition State Calculations

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. DFT modeling allows for the comparison of different possible reaction pathways (e.g., concerted vs. stepwise mechanisms) by calculating the activation barriers for each. This approach can confirm or predict the most favorable reaction mechanism. For a molecule like this compound, this could involve modeling its synthesis, degradation, or participation in further chemical transformations.

Investigation of Solvation Effects and Intermolecular Interactions

The study of solvation effects is crucial for understanding the behavior of molecules in solution, as the solvent can significantly influence molecular conformation, reactivity, and electronic properties. For a molecule like this compound, computational chemistry provides powerful tools to investigate these phenomena at a molecular level. Implicit and explicit solvent models are the two primary approaches used in such investigations.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and allows for the calculation of solvation free energy, which is composed of electrostatic, dispersion-repulsion, and cavitation contributions. These models are instrumental in predicting how the polar nature of a solvent might stabilize or destabilize the solute molecule. For nitrogen-containing heterocycles, these models can help elucidate the interactions between the solute's charge distribution and the surrounding solvent continuum.

Explicit solvent models offer a more detailed picture by representing individual solvent molecules. This method is computationally more demanding but allows for the study of specific intermolecular interactions, such as hydrogen bonding. In the case of this compound, which lacks strong hydrogen bond donors, interactions with protic solvents would primarily involve the nitrogen atoms of the cinnoline ring acting as hydrogen bond acceptors. Molecular Dynamics (MD) simulations with explicit solvent molecules can provide insights into the structure and dynamics of the solvation shell around the molecule. Radial distribution functions (RDFs) can be calculated from MD simulations to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed view of the local solvent structure.

Intermolecular interactions are not limited to solute-solvent interactions but also encompass solute-solute interactions, which are critical in the solid state and in concentrated solutions. For aromatic systems like this compound, π-π stacking interactions are a significant type of non-covalent interaction. These interactions, driven by a combination of electrostatic and dispersion forces, influence the packing of molecules in crystals and the formation of aggregates in solution. Computational methods, including Density Functional Theory (DFT) with dispersion corrections, are essential for accurately describing these weak interactions. The presence of methyl and methylphenyl substituents on the cinnoline core can influence the geometry and strength of these stacking interactions.

The following table summarizes the typical computational methods used to study solvation effects and intermolecular interactions for molecules structurally related to this compound.

| Interaction Type | Computational Method | Key Information Obtained |

| Solvation Effects | Polarizable Continuum Model (PCM), Conductor-like Screening Model (COSMO) | Solvation free energy, insights into stability in different solvents. |

| Molecular Dynamics (MD) with explicit solvent | Detailed solvation shell structure, radial distribution functions, specific solute-solvent interactions. | |

| Intermolecular Interactions | Density Functional Theory with dispersion correction (DFT-D) | Geometries and energies of π-π stacking, van der Waals interactions. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of interaction energies into electrostatic, exchange, induction, and dispersion components. |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors and reactivity indices, derived from the electronic structure of a molecule, are fundamental in predicting its chemical behavior and reactivity. These parameters are typically calculated using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. For this compound, these descriptors can provide valuable insights into its stability, reactivity, and potential interaction sites.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as defined by conceptual DFT. These include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ2 / (2η).

These global descriptors provide a general overview of the molecule's reactivity. To identify specific reactive sites within the molecule, local reactivity descriptors such as Fukui functions are employed. Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attacks.

The molecular electrostatic potential (MEP) surface is another valuable tool for visualizing the charge distribution and predicting reactive sites. The MEP map shows regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the nitrogen atoms of the cinnoline ring are expected to be regions of negative potential.

The table below presents a hypothetical set of quantum chemical descriptors for a molecule similar to this compound, calculated at a common level of theory.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.65 |

| Chemical Softness | S | 1 / η | 0.38 |

| Electrophilicity Index | ω | χ2 / (2η) | 2.80 |

Biological Activity and Mechanistic Insights of 6 Methyl 4 4 Methylphenyl Cinnoline Derivatives in Vitro and Preclinical in Vivo

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

Cinnoline (B1195905) and its structurally related quinoline (B57606) analogs have emerged as a promising scaffold for the development of novel antimicrobial agents. Research has shown that modifications to the cinnoline ring system can lead to compounds with significant activity against a variety of pathogenic microorganisms.

In Vitro Efficacy Against Various Pathogenic Strains

A number of studies have demonstrated the in vitro antimicrobial potential of cinnoline and quinoline derivatives against a broad spectrum of bacteria and fungi. For instance, certain 4-amino-8-methylquinolines have shown slight antibacterial activity against both Gram-positive and Gram-negative bacteria. scienceopen.com The introduction of different substituents on the quinoline ring has been shown to modulate this activity. researchgate.net

The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. Some novel quinoline derivatives have exhibited excellent MIC values against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. scilit.comindexcopernicus.com

Furthermore, certain pyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone derivatives have shown inhibitory activity against Gram-positive pathogens in concentrations ranging from 0.5 to 64 µg/mL. mdpi.com The antifungal activity of cinnoline derivatives has also been reported, with some compounds showing efficacy against fungal strains like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. scilit.comindexcopernicus.com

In Vitro Antimicrobial Activity of Selected Cinnoline and Quinoline Derivatives

| Compound Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| 4-Amino-8-methylquinolines | Gram-positive and Gram-negative bacteria | Slight antibacterial activity | scienceopen.com |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Excellent MIC values (3.12 - 50 µg/mL) | scilit.comindexcopernicus.com |

| Pyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraones | Gram-positive pathogens | Inhibitory concentrations from 0.5 to 64 µg/mL | mdpi.com |

| Novel quinoline derivatives | Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans | Potent antifungal activity | scilit.comindexcopernicus.com |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

The antimicrobial potency of cinnoline and quinoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for the biological activity, guiding the design of more potent analogs.

For quinoline derivatives, the presence of a 7-chloro group is often considered optimal for activity. pharmacy180.com Conversely, the introduction of a methyl group at the 3-position can reduce activity, while an additional methyl group at the 8-position may abolish it altogether. pharmacy180.com In a series of 1-aryl-6,8-difluoroquinolones, the in vitro antibacterial potency was found to be greatest with a 2,4-difluorophenyl group at the 1-position and a 3-amino-1-pyrrolidinyl group at the 7-position. nih.gov

The steric and electronic properties of substituents at the C-8 position of 4H-4-oxoquinolizines have been shown to be crucial for their antibacterial profiles. nih.gov Modifications at this position can improve antibacterial activity, physicochemical properties, and pharmacokinetic profiles. nih.gov For some 4-methyl-2-(4-substituted phenyl)quinoline derivatives, a quantitative structure-activity relationship (QSAR) analysis has been performed to correlate structural features with antibacterial activity. researchgate.net

Mechanistic Investigations of Antimicrobial Action at the Molecular Level

The antibacterial action of quinolone derivatives is often attributed to their ability to inhibit essential bacterial enzymes involved in DNA replication. DNA gyrase and topoisomerase IV are the primary targets of many quinolone antibiotics. mdpi.comresearchgate.net These enzymes play a critical role in bacterial DNA replication, segregation, repair, and transcription. Quinolones can induce the formation of stable, covalent complexes between these enzymes and DNA, leading to double-strand DNA breaks and ultimately cell death. mdpi.com

Another potential mechanism of action for some antimicrobial agents is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a precursor for the biosynthesis of purines, pyrimidines, and several amino acids. mdpi.com Trimethoprim is a known inhibitor of DHFR. mdpi.com Some quinoline derivatives have been designed as inhibitors of the peptide deformylase (PDF) enzyme, which is crucial for bacterial protein maturation. scilit.comindexcopernicus.com

Other proposed mechanisms for antimicrobial compounds include the disruption of the cell membrane's integrity, leading to a loss of osmotic balance and leakage of cellular components, and the inhibition of protein synthesis by targeting ribosomal subunits. youtube.comyoutube.comyoutube.com For quinoxaline (B1680401) 1,4-di-N-oxides, their antibacterial action against anaerobic bacteria is thought to involve the generation of reactive oxygen species (ROS) and hydroxyl radicals, which cause oxidative damage to DNA and the cell wall and membrane. nih.gov

Anti-Malarial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. Cinnoline derivatives, as bioisosteres of quinolines, have also been explored for their potential anti-plasmodial properties.

In Vitro Efficacy against Plasmodium falciparum

Several studies have reported the in vitro antimalarial activity of novel 4-aminoquinoline (B48711) derivatives against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govbohrium.com For instance, a series of 4-aminoquinoline analogues with a methyl group at the 4-amino position demonstrated potent activity, with some compounds showing half-maximal inhibitory concentration (IC50) values in the nanomolar range. nih.gov

Hybrid molecules combining the 4-aminoquinoline scaffold with other pharmacophores, such as pyrano[2,3-c]pyrazole, have also been synthesized and evaluated. nih.gov One such hybrid compound displayed significant antiplasmodial activity against both the 3D7 (chloroquine-sensitive) and K1 (chloroquine-resistant) strains of P. falciparum, with IC50 values of 0.0130 µM and 0.02 µM, respectively. nih.gov

In Vitro Anti-Malarial Activity of Selected Quinoline Derivatives

| Compound Class | P. falciparum Strain | IC50 Range | Reference |

|---|---|---|---|

| 4-N-Methylaminoquinoline analogues | 3D7 (CQ-sensitive) and K1 (CQ-resistant) | <0.5 µM | nih.gov |

| 4-Anilinoquinoline triazine derivatives | W2 (CQ-resistant) | Better inhibition than chloroquine for 12 out of 15 compounds | bohrium.com |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | 3D7 (CQ-sensitive) and K1 (CQ-resistant) | 0.0130 µM (3D7) and 0.02 µM (K1) for the most potent compound | nih.gov |

SAR Studies for Anti-Malarial Agents

The structure-activity relationship of 4-aminoquinolines as antimalarial agents has been extensively studied. The quinoline ring is considered essential for activity. youtube.com The presence of a chlorine atom at the C-7 position is crucial for potency, as it increases the basicity of the ring and is thought to inhibit hemozoin formation. youtube.com

The nature of the side chain at the 4-position also plays a significant role. A dialkylaminoalkyl side chain with 2 to 5 carbon atoms between the nitrogen atoms is generally optimal for activity. pharmacy180.com The tertiary amine at the end of this side chain is important for the drug's accumulation in the parasite's acidic food vacuole. nih.gov The introduction of an aromatic ring in the side chain can reduce toxicity while maintaining activity. pharmacy180.com

Furthermore, modifications to the 4-amino group itself have been explored. For example, 4-methylamino substitution has been shown to be well-tolerated for antiplasmodial activity with potentially reduced toxicity. nih.gov The stereochemistry of the side chain can also influence activity, with the D-isomer of chloroquine being less toxic than the L-isomer. youtube.com

Anti-inflammatory and Analgesic Properties

Cinnoline derivatives have been recognized for their significant anti-inflammatory and analgesic properties. nih.gov Studies on various series of these compounds have consistently demonstrated their potential to mitigate inflammation and pain. For instance, a series of newly synthesized cinnoline fused Mannich bases were evaluated for their in vivo analgesic and anti-inflammatory activities. impactfactor.org Within this series, compounds featuring larger hydrophobic amino substitutions, such as compound 4 , reported higher analgesic activity compared to the standard drug diclofenac (B195802) at specific time intervals. impactfactor.org Furthermore, at a 50 mg/kg dose, compound 4 exhibited anti-inflammatory effects comparable to celecoxib. impactfactor.org

Research into pyrazolo[4,3-c]cinnoline derivatives has further elucidated the structural features that contribute to anti-inflammatory efficacy. pnrjournal.com It was observed that compounds with an electron-donating group attached to the benzoyl ring displayed greater anti-inflammatory activity than those with electron-withdrawing groups. nih.gov Another study highlighted that cinnoline derivatives containing a pyrazoline moiety showed good anti-inflammatory activity, with inhibition percentages ranging from 3.49% to 58.20% in carrageenan-induced rat paw edema models. pnrjournal.com Specifically, compounds substituted with halogens or methyl groups have shown potent anti-inflammatory and antimicrobial activity. rroij.com The collective findings suggest that the cinnoline scaffold is a viable backbone for the development of new anti-inflammatory and analgesic agents. nih.gov

Anticancer and Antitumor Activities (In Vitro Cytotoxicity)

The potential of cinnoline and its related heterocyclic derivatives as anticancer agents has been a major focus of investigation. ijper.org These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines. nih.govmdpi.com The core structure of cinnoline is considered a valuable starting point for the development of novel compounds with antitumor properties. ijper.org

Screening against Human Cancer Cell Lines

Derivatives of the broader quinoline and quinazoline (B50416) classes, which share structural similarities with cinnolines, have been extensively screened for their cytotoxic potential. For example, a novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) , demonstrated significant cytotoxicity against U373 and U87 human glioblastoma cell lines. researchgate.net Similarly, 4-phenyl-2-quinolone (4-PQ) derivatives have shown excellent antiproliferative activities against the COLO205 colon cancer cell line and the H460 lung cancer cell line. nih.gov

One study on 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives found them to be effective against a broad spectrum of cancer cell lines, including multidrug-resistant ones. nih.gov Another investigation into an 11-substituted cryptolepine (B1217406) derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) , confirmed its cytotoxic potential against liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. mdpi.com

The table below summarizes the in vitro cytotoxicity of selected heterocyclic compounds against various human cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Source |

| 4-phenyl-2-quinolone (Compound 22) | COLO205 (Colon) | 0.32 | nih.gov |

| 4-phenyl-2-quinolone (Compound 22) | H460 (Lung) | 0.89 | nih.gov |

| 4-benzothienylamino quinazoline (Compound 17) | MiaPaCa2 (Pancreatic) | 1.32 | mdpi.com |

| WHI-P154 | U373 & U87 (Glioblastoma) | Micromolar concentrations | researchgate.net |

| HPK (a 4-PQ derivative) | HL-60, Hep3B, H460 | 0.4 - 1.0 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Selective Toxicity Studies against Normal Cells

A critical aspect of anticancer drug development is selective toxicity, where a compound is significantly more toxic to cancer cells than to normal, healthy cells. Research into mebeverine (B1676125) precursors, for example, showed that the tested compounds were largely devoid of intrinsic cytotoxic activity in normal fibroblast cells, with calculated IC50 values strictly above 300 µM. mdpi.com This suggests a favorable selectivity profile. mdpi.com

In another study, the anticancer agent EGF-P154 , a conjugate of a quinazoline derivative, was found to have no cytotoxic effect on EGF-receptor-negative leukemia cells, even at high concentrations, demonstrating high selectivity for its target cancer cells. researchgate.net This highlights the potential for developing cinnoline-based derivatives that can selectively target tumor cells while minimizing damage to healthy tissues.

Enzyme Inhibition Studies (e.g., Phosphodiesterase 10A, H+/K+ ATP-ase)

Cinnoline derivatives have been identified as potent inhibitors of various enzymes, which is a key mechanism underlying their therapeutic effects. nih.gov Notable targets include Phosphodiesterase 10A (PDE10A) and the gastric H+/K+-ATPase. nih.govnih.gov

In Vitro Potency and Selectivity Determination (IC50 values)

Significant research has focused on 4-(pyridin-3-yl)cinnolines as potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain and considered a target for treating neurological and psychiatric disorders. nih.govresearchgate.net A study detailing the synthesis of fifteen cinnoline analogues found several compounds to be potent inhibitors of PDE10A, with IC50 values in the low nanomolar range. nih.gov Notably, compounds 26a , 26b , and 33c exhibited exceptional potency. nih.gov These compounds also demonstrated high in vitro selectivity, showing over 1,000-fold greater inhibition of PDE10A compared to other phosphodiesterase subtypes like PDE3A/3B and PDE4A/4B, which is crucial for avoiding potential side effects. nih.gov

While cinnoline derivatives have not been extensively reported as H+/K+-ATPase inhibitors, other related heterocyclic compounds have shown activity. For instance, the imidazopyridine derivative soraprazan inhibited H+,K+-ATPase with an IC50 of 0.1 μM. nih.gov A newly synthesized dihydropyrazole derivative, KYY-008 , also selectively inhibited gastric H+,K+-ATPase with an IC50 value of 3.4 μM in samples from hog gastric mucosa. nih.gov

The table below presents the in vitro potency of selected cinnoline analogues against PDE10A.

| Compound | Target Enzyme | IC50 (nM) | Selectivity | Source |

| 26a | PDE10A | 1.52 ± 0.18 | >1,000-fold vs PDE3/4 | nih.gov |

| 26b | PDE10A | 2.86 ± 0.10 | >1,000-fold vs PDE3/4 | nih.gov |

| 33c | PDE10A | 3.73 ± 0.60 | >1,000-fold vs PDE3/4 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Elucidation of Mode of Binding within Enzyme Catalytic Domains

Understanding how a compound binds to its target enzyme is fundamental for rational drug design. While detailed binding mode studies for 6-Methyl-4-(4-methylphenyl)cinnoline derivatives are not extensively available, research on related structures provides valuable insights. For example, molecular docking studies of pyrazolo[4,3-c]cinnoline derivatives with the COX-2 enzyme have been performed to understand their anti-inflammatory action. pnrjournal.com Similarly, the potential anticancer mechanisms of 4-phenyl-2-quinolone derivatives have been explored through molecular docking studies, which investigated their binding mode within the colchicine-binding pocket of the tubulin receptor. nih.gov These computational approaches are crucial for elucidating the interactions between the inhibitor and the amino acid residues within the enzyme's catalytic domain, paving the way for the design of more potent and selective molecules.

Modulation of Biological Receptors (e.g., GABAA-receptor)

The γ-aminobutyric acid type-A (GABAa) receptor, a ligand-gated ion channel, is a primary target for modulating inhibitory neurotransmission in the central nervous system (CNS). nih.gov Its activation leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. nih.gov This mechanism is the basis for the therapeutic effects of many anxiolytic, sedative, and anticonvulsant drugs. nih.govfrontiersin.org

Compounds that act as positive allosteric modulators at the GABAa receptor, such as benzodiazepines, enhance the effect of GABA, thereby increasing inhibitory tone. nih.gov The potential for cinnoline derivatives to interact with the GABAergic system has been a subject of interest. scirp.org While direct studies on this compound are not extensively detailed in the available literature, the anxiolytic properties observed in the broader class of cinnoline derivatives suggest a possible interaction with the GABAa receptor complex. scirp.orgnih.gov Phenolic compounds, for instance, have been identified as modulators of the benzodiazepine-binding site on GABAa receptors, indicating that various structural motifs can influence receptor function. mdpi.com The evaluation of 4-hydroxyphenyl acetic acid (4-HPAA) derivatives, for example, suggests that these compounds may exert anxiolytic effects by modulating the GABAergic system. scirp.orgscirp.org Further investigation through radioligand binding assays and electrophysiological studies would be necessary to confirm and characterize the specific interaction of this compound with the GABAa receptor and its various subunits.

Other Reported Preclinical Biological Activities (e.g., Antihypertensive, Antiallergic, Anxiolytic)

The cinnoline scaffold is a versatile heterocyclic structure that has given rise to compounds with a wide spectrum of pharmacological effects. nih.govijper.org Preclinical research has identified several potential therapeutic activities for cinnoline derivatives, although specific data for this compound is limited.

Anxiolytic Activity: The structural similarity of some cinnoline derivatives to known anxiolytic agents has prompted investigation into their effects on anxiety. nih.gov The mechanism of action for many anxiolytic drugs involves the potentiation of GABAergic neurotransmission. scirp.org The evaluation of novel heterocyclic compounds in preclinical models is a common strategy to identify new therapeutic leads for anxiety disorders.

Antihypertensive Activity: Certain nitrogen-containing heterocyclic compounds, including quinazoline and quinoline derivatives, have been shown to possess antihypertensive properties. nih.govnih.govresearchgate.net This activity is often mediated through mechanisms such as alpha-adrenoceptor blockade. nih.gov While cinnoline itself is a bioisostere of quinoline, the antihypertensive potential of its derivatives, including this compound, requires specific investigation. Studies on related structures have shown that the nature of substituents significantly influences hypotensive potency and duration of action. nih.gov

Antiallergic Activity: The search for novel antiallergic agents has also included the exploration of various heterocyclic systems. While specific reports on the antiallergic activity of this compound are not prominent, the broad biological profile of the cinnoline class suggests this as a potential area for future research. pnrjournal.com

Table 1: Summary of Reported Preclinical Activities for the Cinnoline Class of Compounds

| Biological Activity | General Findings for Cinnoline Derivatives | Citations |

|---|---|---|

| Anxiolytic | The cinnoline nucleus is present in compounds evaluated for anxiolytic properties, often linked to potential GABAergic modulation. | nih.gov |

| Antihypertensive | While not a primary reported activity for cinnolines, related heterocycles show significant blood pressure-lowering effects. | nih.govnih.gov |

| Antibacterial | Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. | nih.govijper.org |

| Antifungal | Certain substituted cinnolines have demonstrated efficacy against pathogenic fungi. | nih.govpnrjournal.com |

| Anti-inflammatory | Cinnoline-based compounds have been synthesized and evaluated for their anti-inflammatory potential. | ijper.org |

| Anticancer | Some derivatives have been investigated as potential PI3K inhibitors with antiproliferative activity. | ijper.org |

Preclinical In Vivo Pharmacological Evaluation (Non-Human Studies)

Preclinical in vivo studies are essential for characterizing the pharmacological profile of a new chemical entity. These non-human studies provide critical information on a compound's efficacy, metabolic fate, and its effects on physiological systems.

Efficacy Assessment in Rodent Behavioral Models

To assess the potential anxiolytic effects of compounds like cinnoline derivatives, standardized rodent behavioral models are employed. These models are designed to produce quantifiable behaviors that are sensitive to clinically effective anxiolytic drugs.

One of the most widely used models is the Elevated Plus Maze (EPM) . scirp.org This apparatus consists of two open arms and two enclosed arms. An anxiolytic effect is inferred when a test compound increases the time spent and the number of entries into the open arms, as this indicates a reduction in the natural aversion of rodents to open, elevated spaces. scirp.org

Another common model is the Elevated Zero Maze (EZM) , which is a variation of the EPM. The EZM consists of an elevated circular runway with two open and two closed quadrants. It is argued to provide a more reliable measure of anxiety by removing the ambiguity of the central square present in the EPM. scirp.org Significant increases in the time spent in the open quadrants are indicative of anxiolytic activity. scirp.org

Table 2: Illustrative Data from Rodent Behavioral Models for Anxiolytic Assessment

| Model | Key Parameters Measured | Typical Outcome for Anxiolytic Compound |

|---|

| Elevated Plus Maze (EPM) | - Time spent in open arms

Note: This table presents typical parameters and outcomes for these models and does not represent specific data for this compound.

In Vivo Metabolic Stability Studies

In vitro studies typically involve incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. frontiersin.orgmdpi.com The rate of disappearance of the parent compound over time is measured to determine parameters like in vitro half-life (t½) and intrinsic clearance (CLint). mdpi.com These studies can be conducted using microsomes from different species (e.g., rat, mouse, human) to assess inter-species differences in metabolism. mdpi.com

In vivo metabolic stability is assessed by administering the compound to an animal model (e.g., rats) and analyzing plasma or tissue samples over time to determine the pharmacokinetic profile of the parent drug and its metabolites. uq.edu.aunih.gov Positron Emission Tomography (PET) imaging with radiolabeled compounds can also provide valuable insights into the in vivo biodistribution and metabolism of a drug candidate. uq.edu.au

Table 3: Key Parameters in Metabolic Stability Assessment

| Parameter | Description | Method of Determination |

|---|---|---|

| In Vitro Half-life (t½) | The time required for 50% of the compound to be metabolized in an in vitro system (e.g., liver microsomes). | Incubation with liver microsomes followed by LC-MS/MS analysis. frontiersin.org |

| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. | Calculated from the in vitro half-life and reaction conditions. mdpi.com |

| In Vivo Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Analysis of plasma concentration-time data after in vivo administration. uq.edu.au |

| Metabolite Identification | The structural elucidation of metabolic products to understand biotransformation pathways. | Mass spectrometry analysis of samples from in vitro or in vivo studies. frontiersin.org |

Note: This table describes standard parameters and methods in metabolic stability research.

Preclinical Pharmacodynamic and Pharmacokinetic Considerations

Pharmacodynamics (PD) describes the relationship between drug concentration and its pharmacological effect. For a CNS-active compound, PD studies might involve measuring receptor occupancy or changes in neurotransmitter levels in specific brain regions following drug administration. nih.govdoi.org For example, a study might quantify the displacement of a specific radioligand from the GABAa receptor in the brain to demonstrate target engagement.

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies in animals are crucial for determining key parameters such as:

Bioavailability: The fraction of an administered dose that reaches systemic circulation.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Peak Plasma Concentration (Cmax) and Time to Peak (Tmax): The maximum concentration achieved in the plasma and the time at which it occurs. mdpi.com

These PK/PD parameters are essential for understanding the dose-response relationship and for predicting a safe and effective dosing regimen for potential future clinical trials. nih.govdoi.org

Advanced Applications in Materials Science and Emerging Technologies

Luminescent and Optical Properties

The cinnoline (B1195905) core is an integral part of novel fluorophores, suggesting that 6-Methyl-4-(4-methylphenyl)cinnoline likely possesses noteworthy luminescent characteristics. The rigid, planar structure resulting from the fusion of benzene (B151609) and pyridazine (B1198779) rings often gives rise to fluorescence.

Photophysical investigations into novel cinnoline-based dyes confirm the fluorescence capabilities of this heterocyclic system. For instance, a new family of green-emitting dyes known as amino-benzo-cinnolines ("ABCDyes") has been developed, showcasing the inherent luminescence of the scaffold. rsc.org Similarly, hybrid fluorophores fusing cinnoline and naphthalimide moieties ("CinNapht" dyes) have been synthesized. chemrxiv.org Theoretical studies on these hybrids indicate that the fluorescence originates from an intramolecular charge transfer (ICT) state, where electron density shifts from the amino-cinnoline portion (donor) to the naphthalimide part (acceptor) upon excitation. chemrxiv.org This ICT character is a common feature in many fluorescent dyes and is crucial for tuning their optical properties. The inclusion of the N=N double bond within the rigid cinnoline ring structure is key to enabling fluorescence, as it constrains the bond's conformation. chemrxiv.org

The optical properties of nitrogen-containing heterocyclic compounds are highly sensitive to their environment and chemical structure. For this compound, the methyl and 4-methylphenyl (tolyl) groups act as substituents that can modulate its electronic and, consequently, its optical behavior.

Solvent Effects: The polarity of the solvent can significantly impact the fluorescence of molecules with an intramolecular charge transfer excited state. This phenomenon, known as solvatochromism, is observed in related heterocyclic systems. For example, certain quinoline-phenol Schiff bases exhibit larger Stokes shifts in more polar solvents like DMSO and methanol (B129727) compared to chloroform. beilstein-archives.org In some push-pull amino-quinoline derivatives, fluorescence is high in non-polar solvents but is almost completely quenched in polar environments. researchgate.net Furthermore, studies on isoquinolinium derivatives have revealed a specific and significant increase in fluorescence quantum yields in halogenated solvents, an effect attributed to stabilizing halogen–π interactions with the excited state. nih.gov

Substituent Effects: The nature and position of substituents on the core ring system are critical for tuning optical characteristics. In various quinoline (B57606) derivatives, the introduction of electron-donating groups or the extension of the π-conjugated system leads to bathochromic (red) shifts in both absorption and emission spectra. mdpi.comnih.govresearchgate.net This principle suggests that the electron-donating methyl groups on the this compound structure would influence its absorption and emission wavelengths.

Chemosensing Applications of Cinnoline-Containing Polymers

The cinnoline moiety has been successfully incorporated into conjugated polymers to create chemosensors. The nitrogen atoms in the cinnoline ring can act as binding sites for metal ions, leading to a detectable change in the material's properties. beilstein-journals.org

Novel poly(arylene ethynylene)s (PAEs) that feature a cinnoline core have been synthesized and tested for their ability to detect transition metal ions. beilstein-journals.orgresearchgate.net The fluorescence of these polymers in a tetrahydrofuran (B95107) (THF) solution was found to be highly sensitive to the presence of palladium (Pd²⁺) ions. beilstein-journals.orgresearchgate.net The detection mechanism is based on fluorescence quenching; the binding of a Pd²⁺ cation to a cinnoline unit in the polymer backbone creates a trap for excitons, effectively quenching the fluorescence of the entire polymer chain. beilstein-journals.org This "molecular wire" effect results in a highly amplified response compared to a small-molecule sensor, allowing for sensitive detection. beilstein-journals.orgresearchgate.net

| Polymer Structure | Analyte Detected | Solvent | Detection Mechanism | Key Finding | Reference |

|---|---|---|---|---|---|

| Poly[(3-butylcinnoline-4,6-diyl)-ethyne-1,2-diyl-(2,5-bis(octyloxy)-1,4-phenylene)-ethyne-1,2-diyl] | Pd²⁺ | THF | Fluorescence Quenching | Fluorescence is highly sensitive to quenching by Pd²⁺ ions due to binding at the cinnoline moiety. | beilstein-journals.org |

| Poly[(3-(hept-1-ynyl)cinnoline-4,6-diyl)-ethyne-1,2-diyl-(2,5-bis(octyloxy)-1,4-phenylene)-ethyne-1,2-diyl] | Pd²⁺ | THF | Fluorescence Quenching | Incorporating an additional triple bond into the cinnoline ring improves fluorescence quantum yield and quenching efficiency. | beilstein-journals.org |

Charge Transport Characteristics

Specific data on the charge transport properties of this compound are not available in the current literature. However, the broader class of nitrogen-containing heterocycles is of significant interest for applications in organic electronics. Isomeric systems, such as quinoxalines, have been utilized in the development of organic semiconductors. researchgate.net The ability of these materials to transport charge is fundamental to their function in devices like organic field-effect transistors (OFETs) and organic solar cells. Further research would be needed to characterize the charge carrier mobility and conductivity of cinnoline derivatives to assess their potential in this area.

Electroluminescent Properties

While the electroluminescent (EL) properties of this compound have not been specifically reported, related heterocyclic compounds have shown promise in organic light-emitting diodes (OLEDs). For instance, anthracene (B1667546) derivatives substituted with quinoline moieties have been synthesized and used as blue-emitting materials in multilayered OLEDs. nih.gov Metal complexes of quinoline derivatives have also demonstrated bright emission in EL devices. researchgate.net Furthermore, experimental studies on pyrazoloquinoline and quinoxaline (B1680401) derivatives have confirmed their electroluminescence, with spectral properties that can be tuned by modifying their chemical structure. researchgate.net These findings suggest a potential for cinnoline-based molecules to serve as emitters in OLED technology, an area that warrants future investigation.

Potential in Dye Chemistry

The cinnoline scaffold is an emerging platform for the development of new dyes. The creation of "ABCDyes" and "CinNapht" dyes demonstrates that the cinnoline core can be functionalized to produce fluorophores with desirable properties for applications like bio-imaging. rsc.orgchemrxiv.org The inherent aromatic and heterocyclic nature of cinnoline, combined with the ability to tune its optical properties through substitution, makes it a valuable building block in dye chemistry. chemrxiv.org Additionally, isomeric structures like quinolines and quinoxalines are well-established components in various dyes, including cyanine (B1664457) dyes and photoinitiators, further supporting the potential of the broader benzodiazine family, including cinnolines, in this field. nih.govmdpi.com

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 6-Methyl-4-(4-methylphenyl)cinnoline

Research directly focused on this compound is limited. The majority of available scientific literature investigates the broader class of cinnoline (B1195905) derivatives, which collectively exhibit a remarkable spectrum of pharmacological properties. These include antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial activities. ijper.orgpnrjournal.comscispace.com Cinnolines function through various mechanisms, such as the inhibition of DNA gyrase or kinases like PI3K. nih.govnih.gov The existing knowledge base is primarily built upon the synthesis and biological evaluation of analogues with different substitution patterns. While general synthetic methods like the Richter cinnoline synthesis or Rh(III)-catalyzed reactions are established for the cinnoline core, specific optimization and detailed characterization for the 6-Methyl-4-(4-methylphenyl) derivative are not extensively documented in current literature. acs.orgwikipedia.org Therefore, the current landscape is best described as foundational, relying on inferences from the broader family of cinnoline compounds, which strongly suggests that this compound is a promising but underexplored molecule.

Identification of Unexplored Reactivity and Novel Synthetic Pathways

The exploration of this compound's full chemical potential requires moving beyond classical synthesis.

Unexplored Reactivity:

C-H Activation: The methyl groups on both the cinnoline core and the phenyl substituent, as well as various positions on the aromatic rings, are prime targets for late-stage functionalization via C-H activation. This could allow for the introduction of new functional groups without re-synthesizing the entire scaffold.

Transformations of the N-Oxide: The reactivity of the corresponding N-oxide of this compound has not been explored. This intermediate could open pathways to novel derivatives through reactions like nucleophilic substitution or rearrangement.

Photocatalysis: The application of photoredox catalysis could enable novel transformations, such as radical additions to the cinnoline ring, which are difficult to achieve through traditional thermal methods.

Novel Synthetic Pathways:

Flow Chemistry: Implementing continuous flow synthesis could offer improved control over reaction parameters for classical cyclization reactions (e.g., Richter synthesis), potentially leading to higher yields, better purity, and safer handling of reactive intermediates like diazonium salts. researchgate.net

Catalytic Annulation Reactions: Modern methods, such as the Rh(III)-catalyzed cascade oxidative coupling/cyclization of Boc-arylhydrazines with alkynes, provide a direct and efficient route to polysubstituted cinnolines and could be adapted for a more streamlined synthesis of the target compound. acs.org

Opportunities for Advanced Mechanistic Insights into Cinnoline Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for rational optimization.

Kinetic Studies: Detailed kinetic analysis of its formation via different synthetic routes can help identify rate-determining steps and optimize reaction conditions (temperature, catalyst loading, concentration) for improved efficiency.

Isotopic Labeling: The use of isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) can provide definitive evidence for bond-forming and bond-breaking events during cyclization and subsequent reactions, clarifying complex mechanistic pathways.

In Situ Spectroscopy: Techniques such as ReactIR or in situ NMR spectroscopy can be employed to observe reactive intermediates in real-time, providing direct insight into the transformation process and helping to identify and mitigate the formation of side products.

Rational Design and Synthesis of Novel Cinnoline Analogues with Optimized Bioactivity Profiles

Building on the known bioactivity of the cinnoline class, a rational design approach can be used to create analogues of this compound with enhanced potency and selectivity for specific biological targets. researchgate.netresearcher.life Structure-activity relationship (SAR) studies are central to this effort.

Below is a table outlining potential strategies for analogue design:

| Modification Site | Proposed Substituent(s) | Potential Bioactivity Target / Rationale |

|---|---|---|

| Cinnoline Ring (Positions 3, 5, 7, 8) | -F, -Cl, -Br, -CF₃, -OCH₃ | Modulate electronic properties and metabolic stability; enhance binding affinity for kinase targets. |

| 6-Methyl Group | -CH₂OH, -COOH, -CH₂NH₂ | Introduce hydrogen bonding capability to improve target engagement and solubility. |

| 4-Methylphenyl Group (ortho, meta positions) | -OH, -NH₂, -SO₂NH₂ | Introduce polar groups to alter pharmacokinetic properties and potentially engage with new binding pockets. |

| Replacement of 4-Methylphenyl Group | Heterocyclic rings (e.g., Pyridine, Thiophene) | Explore different spatial arrangements and electronic properties to target a wider range of biological systems. pnrjournal.com |

Integration with Advanced Computational Methods for Accelerated Drug Discovery and Materials Design

Computational chemistry offers powerful tools to accelerate the research and development process, reducing the reliance on costly and time-consuming empirical screening. researchgate.net